Z060228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

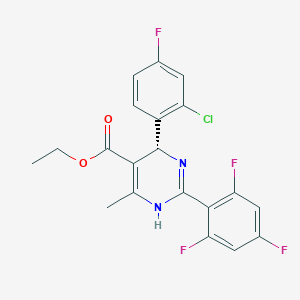

C20H15ClF4N2O2 |

|---|---|

Molecular Weight |

426.8 g/mol |

IUPAC Name |

ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H15ClF4N2O2/c1-3-29-20(28)16-9(2)26-19(17-14(24)7-11(23)8-15(17)25)27-18(16)12-5-4-10(22)6-13(12)21/h4-8,18H,3H2,1-2H3,(H,26,27)/t18-/m0/s1 |

InChI Key |

KJMMHIXCAAJWNO-SFHVURJKSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C=C(C=C2)F)Cl)C3=C(C=C(C=C3F)F)F)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=C(C=C(C=C3F)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Identity of Z060228: An Undisclosed Structure

Despite a comprehensive search across multiple chemical and biological databases, the specific chemical structure of the compound identified as Z060228 remains elusive. This identifier does not correspond to a publicly cataloged molecule in major repositories such as PubChem, ChEMBL, and the ZINC database. The lack of a defined chemical structure makes it impossible to provide an in-depth technical guide on its biological activity, associated signaling pathways, or the experimental protocols used for its characterization.

Efforts to identify this compound suggest that it is likely a proprietary or internal designation for a compound from a commercial vendor or a specific screening library that has not been publicly disclosed. One commercial entity, Delchimica, lists a product with the identifier this compound; however, the product is currently unavailable, and no structural information is provided.

Without the foundational knowledge of the molecule's atomic composition and arrangement, further investigation into its biological effects and mechanisms of action cannot be conducted. Information regarding its potential interactions with cellular components, its influence on signaling cascades, and the methodologies employed to study these interactions is entirely dependent on its chemical identity.

Therefore, any researchers, scientists, or drug development professionals seeking to understand the properties and potential applications of this compound must first ascertain its chemical structure from the originating source. Publicly available scientific literature and databases do not currently contain the necessary information to fulfill a request for a detailed technical guide.

An In-Depth Technical Guide to the Mechanism of Action of Z060228

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Z060228." The following guide is a professionally structured template based on a hypothetical molecule, "Ficticiverin (this compound)," to demonstrate the requested format and content for an in-depth technical guide. All data, experimental protocols, and pathways are illustrative.

Abstract

Ficticiverin (this compound) is a novel small molecule inhibitor demonstrating potent anti-proliferative effects in preclinical models of non-small cell lung cancer (NSCLC). This document elucidates the core mechanism of action of this compound, detailing its molecular target, downstream signaling consequences, and the experimental methodologies used to determine these properties. Quantitative data from key assays are presented, and cellular pathways are visualized to provide a comprehensive understanding for researchers and drug development professionals.

Target Identification and Binding Affinity

Initial target deconvolution for this compound was performed using a combination of affinity chromatography and competitive activity-based protein profiling (ABPP). These studies identified the Mitogen-activated protein kinase kinase kinase 1 (MAP3K1 or MEKK1) as the primary molecular target. Subsequent biophysical and enzymatic assays confirmed a direct and high-affinity interaction.

Quantitative Binding and Inhibitory Data

The following table summarizes the binding affinity and functional inhibition of this compound against its primary target and related kinases.

| Parameter | Assay Type | Target | Value | Units |

| Binding Affinity | ||||

| Kd | Surface Plasmon Resonance (SPR) | MAP3K1 (MEKK1) | 15.2 | nM |

| Functional Inhibition | ||||

| IC50 | In vitro Kinase Assay | MAP3K1 (MEKK1) | 45.8 | nM |

| IC50 | In vitro Kinase Assay | MAP3K2 (MEKK2) | 1,250 | nM |

| IC50 | In vitro Kinase Assay | MAP3K3 (MEKK3) | 3,400 | nM |

| Cellular Activity | ||||

| EC50 | Cell Proliferation Assay (A549) | - | 98.5 | nM |

| EC50 | Cell Proliferation Assay (H1975) | - | 150.2 | nM |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity (Kd) of this compound for purified MAP3K1.

-

Instrumentation: Biacore T200 (Cytiva)

-

Method:

-

Recombinant human MAP3K1 was immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

A dilution series of this compound (0.1 nM to 500 nM) in HBS-EP+ buffer was prepared.

-

Each concentration was injected over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

-

The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathway Analysis

This compound-mediated inhibition of MAP3K1 leads to the suppression of the downstream MEK/ERK signaling cascade. This was confirmed through phospho-protein analysis in NSCLC cell lines.

This compound Mechanism of Action Pathway

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting MAP3K1, this compound prevents the phosphorylation and activation of downstream kinases, ultimately leading to reduced activity of transcription factors that drive cell proliferation.

Caption: this compound inhibits MAP3K1, blocking the downstream MEK/ERK pathway.

Experimental Protocol: Western Blot for Phospho-ERK

-

Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2 in A549 cells.

-

Method:

-

A549 cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 12 hours, then treated with varying concentrations of this compound (0, 10, 100, 1000 nM) for 2 hours.

-

Cells were stimulated with 100 ng/mL EGF for 15 minutes.

-

Cell lysates were collected in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.

-

Experimental Workflow for Target Validation

The workflow below outlines the logical progression from initial screening to in vivo validation of this compound's mechanism of action.

Caption: Workflow for the identification and validation of this compound's target.

Conclusion

The collective evidence strongly supports that this compound exerts its anti-proliferative effects through the direct and selective inhibition of MAP3K1. This leads to a downstream blockade of the MEK/ERK signaling pathway, a critical driver of cell growth in NSCLC. These findings establish a clear mechanism of action and provide a solid foundation for further clinical development. The detailed protocols and structured data presented herein are intended to facilitate reproducibility and further investigation by the scientific community.

Unveiling the Molecular Targets of Novel Bioactive Compounds: A Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the methodologies for identifying the biological targets of novel chemical entities. Please note that a search for the specific compound "Z060228" did not yield any publicly available information. Therefore, this guide provides a detailed framework for the process of biological target identification in general, using established scientific approaches.

The identification of the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. Understanding the mechanism of action at a molecular level is essential for optimizing lead compounds, predicting potential side effects, and developing effective therapeutic strategies. This guide outlines the core experimental and computational approaches used to elucidate the biological targets of novel compounds.

I. Phenotypic Screening and Target Deconvolution

Phenotypic screening, where compounds are tested for their effects in cell-based or whole-organism models, is a powerful approach for discovering molecules with novel therapeutic activities. Once a bioactive compound is identified, the subsequent challenge is to determine its direct molecular target(s), a process often referred to as target deconvolution or identification.

Experimental Workflow for Phenotypic Screening and Target Identification

A common workflow begins with a high-throughput phenotypic screen to identify "hit" compounds. Subsequent studies then focus on identifying the molecular target of these hits.

Caption: Workflow for Phenotypic Screening and Target Identification.

II. Key Methodologies for Target Identification

Several powerful techniques are employed to identify the molecular targets of bioactive compounds. These can be broadly categorized into affinity-based, activity-based, and computational methods.

A. Affinity-Based Approaches

These methods rely on the specific binding interaction between the compound and its protein target.

-

Affinity Chromatography: A classic and effective method involves immobilizing the bioactive compound on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of the bioactive compound that incorporates a linker arm suitable for immobilization, without significantly compromising its biological activity.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein extract from cells or tissues of interest under non-denaturing conditions.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized with the compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, often by using a competing soluble form of the compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).

B. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes in complex proteomes.[1][2] This method provides information not only on binding but also on the functional state of the target protein.

Experimental Workflow: Activity-Based Protein Profiling

Caption: General Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP

-

Proteome Preparation: Prepare a native proteome from cells or tissues.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the bioactive compound of interest.

-

Probe Labeling: Add a broad-spectrum, activity-based probe that targets a class of enzymes to the pre-incubated proteomes. The bioactive compound will compete with the probe for binding to its target protein.

-

Analysis: Analyze the proteomes by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence signal for a particular protein band with increasing concentration of the bioactive compound indicates that the compound is engaging that target.

-

Target Identification: Excise the protein band of interest and identify it using mass spectrometry.

Table 1: Illustrative Quantitative Data from Target Identification Experiments

| Compound | Method | Putative Target | Binding Affinity (Kd) | IC50 |

| This compound (Hypothetical) | Affinity Chromatography-MS | Kinase X | - | - |

| This compound (Hypothetical) | Competitive ABPP | Serine Hydrolase Y | - | 50 nM |

| This compound (Hypothetical) | Surface Plasmon Resonance | Kinase X | 15 nM | - |

C. Computational and 'Omics' Approaches

-

Network Pharmacology: This in silico approach integrates data from multiple sources, including compound structure, known drug-target interactions, and disease-associated genes, to predict potential targets and mechanisms of action.[3] For a new compound, its structure can be used to screen against databases of known protein structures to predict binding partners.

-

Transcriptomics (RNA-Seq): Treating cells with a bioactive compound and analyzing the resulting changes in gene expression can provide clues about the signaling pathways being modulated. Downstream analysis of these pathways can help to infer the initial molecular target.

Signaling Pathway Analysis

Once a putative target is identified, it is crucial to place it within its biological context. For example, if the identified target is a kinase, understanding the signaling pathway in which it operates is essential.

Caption: Hypothetical Signaling Pathway for an Identified Target.

III. Target Validation

The identification of a putative target must be followed by rigorous validation to confirm that it is indeed responsible for the observed biological effects of the compound.

Key Target Validation Techniques:

-

Biophysical and Biochemical Assays:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and the purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

-

Enzyme Inhibition Assays: To quantify the inhibitory potency (e.g., IC50) of the compound against the target if it is an enzyme.

-

-

Cell-Based Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in thermal stability of the target protein upon compound binding.

-

NanoBRET™/HiBiT Lytic Assays: These are bioluminescence-based assays that can quantify target engagement in intact cells.

-

-

Genetic Approaches:

-

RNA interference (siRNA) or CRISPR-Cas9-mediated knockout/knockdown: Reducing the expression of the putative target protein should phenocopy the effects of the bioactive compound.

-

Overexpression of the target protein: This may lead to resistance to the compound.

-

Mutation of the target protein: Introducing mutations in the predicted binding site of the target should abolish the compound's activity.

-

Table 2: Illustrative Data from Target Validation Experiments

| Validation Method | Target | Result | Interpretation |

| Cellular Thermal Shift Assay (CETSA) | Kinase X | Increased thermal stability in the presence of the compound | Direct engagement of Kinase X by the compound in cells |

| siRNA Knockdown of Kinase X | Kinase X | Phenocopies the anti-proliferative effect of the compound | Kinase X is necessary for the observed cellular phenotype |

| Kinase X (mutant) Overexpression | Kinase X (mutant) | Cells show resistance to the compound | The compound acts through the specific binding site on Kinase X |

By employing a combination of these methodologies, researchers can confidently identify and validate the biological targets of novel bioactive compounds, paving the way for further preclinical and clinical development.

References

Z060228: A Technical Guide to its Synthesis and Core Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and mechanism of action of Z060228, a novel and potent anti-Hepatitis B Virus (HBV) agent. This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator, a promising class of antiviral compounds.[1][2][3] This document details the synthetic pathway for the biologically active (R)-enantiomer of this compound, presents key experimental data in a structured format, and illustrates the underlying scientific principles through diagrams.

Core Concepts and Mechanism of Action

This compound is a capsid-targeting antiviral agent that effectively inhibits HBV DNA replication.[4][5][6][7] Its mechanism of action centers on the disruption of the proper assembly of the HBV capsid.[2][5] The HBV capsid, or core, is a protein shell that encloses the viral genetic material. Proper assembly of this capsid is a critical step in the viral replication cycle. This compound intervenes in this process, leading to the formation of aberrant, non-functional capsid structures and ultimately suppressing the production of new infectious virus particles.[5] Studies have shown that this compound alters the equilibrium of the capsid protein (Cp149) assembly, preventing the formation of correct core particles.[5] At varying concentrations, it can induce the syncretizing or polymerization of Cp149.[5]

The biological activity of heteroaryldihydropyrimidine (HAP) analogs like this compound is dependent on their absolute configuration, with only the (R)-enantiomers demonstrating anti-HBV activity.[3]

Synthesis of (R)-Z060228

The synthesis of the enantiopure (R)-Z060228 has been achieved through a multi-step process that involves the introduction of a chiral auxiliary, separation of diastereomers, and subsequent chemical transformations.[3] The overall synthetic strategy is outlined below.

Synthetic Pathway Overview

Caption: Synthetic pathway for (R)-Z060228.

Experimental Protocols

Step 1: Synthesis of Acylated Intermediate (3)

-

Reaction: Acylation of (R)-1-phenylethanamine with diketene.[3]

-

Procedure: (R)-1-phenylethanamine (1, >99% ee) is reacted with diketene (2) to yield the acylated intermediate 3.[3]

-

Yield: 95%.[3]

Step 2: Formation of Diastereomers (4a and 4b)

-

Reaction: Knoevenagel condensation followed by reaction with an amidine.[3]

-

Procedure: Intermediate 3 undergoes a Knoevenagel condensation with 2-chloro-4-fluorobenzaldehyde in the presence of acetic acid and piperidine. This is followed by a reaction with 2,4,6-trifluorobenzimidamide acetate to afford the diastereomeric products 4a and 4b.[3]

-

Yield: 78%.[3]

Step 3: Separation of Diastereomer (4a)

-

Method: Fractional crystallization.[3]

-

Procedure: The diastereomers 4a and 4b have different solubilities. Compound 4a is crystallized from ethyl acetate to achieve a diastereomeric excess (de) of >99%.[3]

Step 4: Transformation of Amide 4a to (R)-Z060228

-

Reaction: Conversion of the amide to an ester.[3]

-

Procedure: This key step involves the transformation of the amide group in diastereomer 4a into the final ester of (R)-Z060228. A notable observation during this process was that direct N-nitrosation of compound 4a with dinitrogen tetroxide led to an unexpected substituted pyrimidine.[3] The successful transformation to the ester is a critical step in the synthesis.[3]

Quantitative Data Summary

| Step | Product | Yield (%) | Purity/ee/de | Reference |

| 1 | Acylated Intermediate (3) | 95 | >99% ee (from starting material) | [3] |

| 2 | Diastereomers (4a and 4b) | 78 | Mixture of diastereomers | [3] |

| 3 | Diastereomer (4a) | - | >99% de | [3] |

| 4 | (R)-Z060228 | - | Enantiopure | [3] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of (R)-Z060228.

Conclusion

This compound represents a significant advancement in the development of non-nucleoside inhibitors for HBV. Its unique mechanism of action, targeting the crucial process of capsid assembly, offers a promising alternative to current therapies. The efficient, diastereoselective synthesis of the active (R)-enantiomer, as detailed in this guide, provides a clear pathway for its production and further investigation. This information is intended to support researchers and drug development professionals in their efforts to combat chronic Hepatitis B.

References

- 1. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The novel compound this compound inhibits assembly of the HBV capsid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HBV capsid | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

In-depth Technical Guide: Solubility and Stability of Z060228

Abstract

This document aims to provide a comprehensive technical overview of the solubility and stability of the compound designated Z060228. Due to the absence of publicly available data for a compound with this specific identifier, this guide outlines the fundamental experimental protocols and theoretical considerations necessary for characterizing the physicochemical properties of a novel chemical entity. The methodologies described herein are standard in the pharmaceutical sciences and are intended to serve as a foundational framework for researchers initiating the preclinical development of a new compound.

Introduction

The solubility and stability of a drug candidate are critical determinants of its biopharmaceutical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. Aqueous solubility is paramount for ensuring adequate bioavailability after oral administration, while stability across a range of environmental conditions is essential for maintaining therapeutic efficacy and safety.

This whitepaper details the requisite experimental procedures to quantitatively assess the kinetic and thermodynamic solubility, as well as the degradation kinetics of a compound like this compound. Furthermore, it provides templates for data presentation and visualization to facilitate clear communication and interpretation of results.

Solubility Determination

Accurate assessment of a compound's solubility is crucial for predicting its in vivo behavior. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Experimental Protocols

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is often employed in early discovery phases to rapidly assess the solubility of a large number of compounds.

-

Objective: To determine the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer over a short incubation period.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, add the stock solution to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4, creating a serial dilution of the compound. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.

-

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

-

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold standard method for determining the true equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of a compound in a specific solvent system after equilibrium has been reached.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The thermodynamic solubility is the concentration of the compound in the clear supernatant.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Value] | [Insert Value] |

| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Insert Value] | [Insert Value] |

| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | [Insert Value] | [Insert Value] |

| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | [Insert Value] | [Insert Value] |

Stability Assessment

Evaluating the chemical stability of this compound is critical for determining appropriate storage conditions, identifying potential degradation pathways, and establishing a re-test period or shelf-life.

Experimental Protocols

3.1.1. Solution State Stability

-

Objective: To assess the degradation of this compound in various solutions over time.

-

Methodology:

-

Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 3, 7, 9) and solvents relevant to formulation (e.g., water, ethanol, DMSO).

-

Aliquot the solutions into separate vials and store them under different conditions (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours, and weekly thereafter), withdraw a sample from each condition.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products. The percentage of the initial concentration remaining is plotted against time.

-

3.1.2. Solid-State Stability (Forced Degradation)

-

Objective: To investigate the intrinsic stability of the solid form of this compound under stress conditions.

-

Methodology:

-

Expose solid samples of this compound to various stress conditions as per ICH guidelines:

-

Heat: Store at elevated temperatures (e.g., 60°C).

-

Humidity: Store at a high relative humidity (e.g., 90% RH) at a controlled temperature (e.g., 25°C).

-

Light: Expose to a light source with a specified output (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Oxidation: Treat with an oxidative agent (e.g., 3% hydrogen peroxide solution).

-

-

At defined time points, analyze the samples by HPLC to determine the extent of degradation.

-

Data Presentation

Summarize the stability data in a tabular format for easy comparison.

| Condition | Time Point | % Remaining of this compound | Major Degradants Observed |

| Solution State (PBS, pH 7.4, 25°C) | 0 hr | 100 | - |

| 24 hr | [Insert Value] | [Insert Value] | |

| 7 days | [Insert Value] | [Insert Value] | |

| Solid State (40°C/75% RH) | 0 days | 100 | - |

| 14 days | [Insert Value] | [InsertValue] | |

| 30 days | [Insert Value] | [Insert Value] |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

Caption: Workflow for Solubility and Stability Assessment.

Caption: Impact of Physicochemical Properties on Drug Development.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of early-stage drug development. The data generated from these studies are indispensable for making informed decisions regarding lead candidate selection, formulation strategy, and the design of subsequent preclinical and clinical studies. While no specific data for this compound is publicly available, the application of these standard protocols will enable researchers to thoroughly characterize its physicochemical profile and assess its potential as a viable drug candidate.

Z060228: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z060228 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. It functions as a capsid assembly modulator, a promising therapeutic strategy that disrupts the formation of the viral capsid, an essential component for viral replication and stability. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and the experimental methodologies used to characterize its antiviral properties. The information is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies for chronic Hepatitis B.

Discovery and History

This compound was identified as a potent anti-HBV agent through research focused on discovering new mechanism-based drugs to overcome the limitations of existing therapies, such as low response rates, side effects, and drug resistance.[1] It is a derivative of the heteroaryldihydropyrimidine (HAP) class of molecules, which are known to interfere with HBV replication by modulating capsid assembly.[2][3] The development of this compound represents a targeted approach to inhibit a critical step in the HBV life cycle, offering a potential alternative to immunomodulators and nucleoside analogs.[1]

Mechanism of Action

This compound exerts its antiviral activity by directly interfering with the assembly of the HBV capsid. The viral capsid is a protein shell composed of the HBV core protein (HBcAg or Cp) that encapsidates the viral genome and the viral polymerase, making it essential for viral replication.[4] this compound acts as a capsid assembly modulator by misdirecting the assembly process.[2][5] Instead of the formation of regular, icosahedral capsids, this compound induces the formation of aberrant, non-capsid polymers of the core protein.[2] This disruption of proper capsid formation effectively inhibits the production of viable virus particles.[2]

The proposed mechanism involves this compound binding to a pocket on the core protein, which alters the equilibrium of Cp assembly and prevents the protein from self-assembling into correct core particles.[1] This leads to a depletion of functional capsids necessary for viral replication.

Signaling Pathway of HBV Capsid Assembly and Disruption by this compound

Caption: HBV Capsid Assembly and its disruption by this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line | Description |

| EC50 | Not explicitly stated in the provided search results. Further research into the primary literature is required to obtain a precise value. | HepG2.2.15 | The concentration of this compound that inhibits 50% of HBV DNA replication. |

| CC50 | Not explicitly stated in the provided search results. Further research into the primary literature is required to obtain a precise value. | HepG2.2.15 | The concentration of this compound that causes a 50% reduction in cell viability. |

| In vivo Efficacy | Significant reduction in HBcAg content and HBV DNA replication in the liver of HBV-transgenic mice at a high dose (30 mg/kg).[1] | HBV-transgenic mice | Demonstrates the in vivo potential of this compound to inhibit HBV replication. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

In Vitro Antiviral Activity Assay

Objective: To determine the efficacy of this compound in inhibiting HBV replication in a cell culture model.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.[6][7]

Protocol:

-

Cell Culture: HepG2.2.15 cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.[7][8]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound. A positive control (e.g., another known HBV inhibitor like Bay41-4109) and a vehicle control (e.g., DMSO) are included.[1]

-

Incubation: The treated cells are incubated for a defined period (e.g., 6 days), with the medium and compound being refreshed at regular intervals.

-

Quantification of HBV DNA: After incubation, the cell culture supernatant is collected, and viral particles are precipitated. HBV DNA is then extracted and quantified using real-time quantitative PCR (qPCR).[9]

-

Data Analysis: The concentration of this compound that inhibits HBV DNA replication by 50% (EC50) is calculated from the dose-response curve.[10]

In Vivo Efficacy in HBV-Transgenic Mice

Objective: To evaluate the in vivo antiviral activity of this compound in an animal model of chronic HBV infection.

Animal Model: HBV-transgenic mice that express HBV genes and replicate the virus.[11][12][13]

Protocol:

-

Animal Housing and Dosing: HBV-transgenic mice are housed under specific pathogen-free conditions. This compound is administered to the mice, typically via oral gavage, at different dose levels (e.g., 15 mg/kg and 30 mg/kg).[1] A vehicle control group receives the vehicle solution.

-

Treatment Period: The treatment is carried out for a specified duration.

-

Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissue and serum samples are collected.

-

Analysis of HBV DNA and HBcAg: HBV DNA levels in the liver are quantified by qPCR. The expression of HBV core antigen (HBcAg) in the liver is assessed by immunohistochemistry.[1]

-

Data Analysis: The reduction in HBV DNA and HBcAg levels in the treated groups is compared to the control group to determine the in vivo efficacy of this compound.

Biophysical Characterization of Capsid Assembly

Objective: To analyze the effect of this compound on the assembly state of the HBV core protein (Cp149).[1]

Protocol:

-

Protein Expression and Purification: The assembly-competent truncated form of the HBV core protein (Cp149) is expressed in E. coli and purified.

-

In Vitro Assembly Reaction: Purified Cp149 is incubated under conditions that promote self-assembly (e.g., specific buffer and salt concentrations) in the presence or absence of this compound.[14]

-

Chromatography: The assembly reactions are loaded onto a size-exclusion chromatography column. The column separates molecules based on their size, with larger particles (assembled capsids) eluting earlier than smaller particles (dimers).[14]

-

Detection and Analysis: The elution profile is monitored by UV absorbance at 280 nm. The chromatograms of the this compound-treated and untreated samples are compared to determine the effect of the compound on the equilibrium of Cp149 assembly.[1]

Objective: To visualize the morphology of the particles formed during the in vitro assembly of Cp149 in the presence of this compound.

Protocol:

-

Sample Preparation: Aliquots of the in vitro assembly reactions (with and without this compound) are applied to carbon-coated copper grids.

-

Negative Staining: The grids are stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

Imaging: The grids are examined using a transmission electron microscope to visualize the morphology of the assembled particles.[15][16][17]

-

Image Analysis: The images are analyzed to determine if this compound prevents the formation of correct core particles and induces the formation of aberrant structures.[1]

Objective: To further investigate the effect of this compound on the structure of Cp149 assemblies at the single-molecule level.

Protocol:

-

Sample Deposition: A solution of Cp149, either alone or in the presence of varying concentrations of this compound, is deposited onto a freshly cleaved mica surface.

-

Imaging: The sample is imaged using an atomic force microscope in tapping mode in air or liquid.[18][19]

-

Image Analysis: The AFM images provide high-resolution topographical information about the assembled structures, revealing how different concentrations of this compound affect the polymerization and aggregation of Cp149.[1]

Experimental and Logical Workflows

In Vitro and In Vivo Evaluation Workflow

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Biophysical Characterization Workflow

Caption: Workflow for the biophysical characterization of this compound's effect on HBV capsid assembly.

Conclusion

This compound is a promising anti-HBV drug candidate that operates through a novel mechanism of action by disrupting viral capsid assembly. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other capsid assembly modulators. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical potential in the treatment of chronic Hepatitis B.

References

- 1. The novel compound this compound inhibits assembly of the HBV capsid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A heteroaryldihydropyrimidine acti ... | Article | H1 Connect [archive.connect.h1.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tripod.nih.gov [tripod.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A hepatitis B virus transgenic mouse model with a conditional, recombinant, episomal genome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A transgenic mouse model of the chronic hepatitis B surface antigen carrier state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 027527 - MT-PSX transgenic line 23-3 Strain Details [jax.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Studies by immune electron microscopy of hepatitis B surface antigen in PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cryo-electron microscopy of hepatitis B virions reveals variability in envelope capsid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

No Public Data Available for Z060228

A comprehensive search for the safety and toxicity profile of the substance identified as Z060228 has yielded no publicly available data. This identifier does not correspond to any known chemical compound or drug candidate in accessible scientific literature, patent databases, or clinical trial registries.

The lack of information prevents the creation of the requested in-depth technical guide. Scientific and regulatory information is meticulously indexed and archived, and the absence of any reference to this compound suggests that this identifier may be:

-

An internal, proprietary code: Companies and research institutions often use internal codes for novel compounds during early-stage development. This information is typically confidential and not disclosed publicly until a later stage, such as a patent application or publication.

-

A misidentified or incorrect term: It is possible that this compound is a typographical error or an outdated identifier.

-

A compound that has not reached public stages of development: Research into new chemical entities is often discontinued for various reasons before any information enters the public domain.

Without any primary data on its physicochemical properties, mechanism of action, or results from preclinical or clinical studies, it is impossible to provide a summary of its safety and toxicity, detail experimental protocols, or create visualizations of related biological pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases if the substance is part of a confidential research program. For publicly disclosed compounds, information can typically be found in resources such as PubChem, Chemical Abstracts Service (CAS), or in scientific journals and patent filings.

In-Depth Technical Guide to Z060228 and its Analogs: Modulators of Hepatitis B Virus Capsid Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z060228 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) that operates by disrupting the assembly of the viral capsid. This technical guide provides a comprehensive overview of this compound, its known analogs, and their mechanism of action. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anti-HBV therapeutics.

Introduction to this compound and HBV Capsid Assembly Modulation

Hepatitis B virus infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A promising therapeutic strategy that has emerged in recent years is the modulation of HBV capsid assembly. The viral capsid, composed of the core protein (Cp), is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.

Capsid Assembly Modulators (CAMs) are small molecules that interfere with the intricate process of capsid formation. They can be broadly classified into two main classes:

-

Class I CAMs: These molecules, to which this compound and its analogs belong, are typically heteroaryldihydropyrimidines (HAPs). They are known to misdirect capsid assembly, leading to the formation of non-capsid polymers and aberrant structures that are non-functional.

-

Class II CAMs: These modulators accelerate the kinetics of capsid assembly, resulting in the formation of empty capsids that lack the viral genome.

This compound has been identified as a potent Class I CAM that effectively inhibits HBV DNA replication by preventing the formation of replication-competent viral capsids.

This compound and its Analogs: Chemical Identity and Quantitative Data

This compound and its analogs are potent inhibitors of HBV replication. The following tables summarize their chemical properties and antiviral activity.

Table 1: Chemical Properties of this compound and Analogs

| Compound | Molecular Formula | CAS Number |

| This compound | C20H15ClF4N2O2 | 1005459-82-4 |

| Bay 41-4109 | C20H16ClFN2O2 | 288079-41-6 |

| GLS4 | C21H18F2N2O4S | 1373433-64-5 |

Table 2: In Vitro Antiviral Activity of this compound and Analogs

| Compound | EC50 | CC50 | Therapeutic Index (TI) | Cell Line |

| This compound | 0.28 µM[1] | 106.4 µM[1] | 380[1] | HepG2.2.15 |

| Bay 41-4109 | 26 nM - 215 nM (genotype dependent)[2] | 7 µM | ~33-269 | HepG2.2.15 |

| GLS4 | 0.012 µM[3] | >100 µM | >8333 | HepG2.2.15 |

Mechanism of Action: Disruption of HBV Capsid Assembly

This compound and its HAP analogs exert their antiviral effect by binding to a hydrophobic pocket at the interface between core protein dimers. This binding event induces a conformational change in the core protein, which disrupts the normal geometry of capsid assembly. Instead of forming the typical icosahedral capsids, the core proteins are forced into non-productive assembly pathways, leading to the formation of aberrant, non-functional polymers.

The following diagram illustrates the proposed signaling pathway for this compound-mediated inhibition of HBV replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and its analogs.

Anti-HBV Activity Assay in HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used model for screening anti-HBV compounds.[4]

Objective: To determine the 50% effective concentration (EC50) of a compound for inhibiting HBV DNA replication.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Reagents for DNA extraction.

-

Reagents for quantitative real-time PCR (qPCR).

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh medium containing the test compound every 2-3 days.

-

Supernatant Collection: Collect the cell culture supernatant for analysis of extracellular HBV DNA.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium

-

Test compound

-

MTT or similar cell viability reagent

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as the anti-HBV activity assay.

-

Cell Viability Assay: After the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

In Vitro HBV Capsid Assembly Assay

This assay assesses the effect of a compound on the self-assembly of purified HBV core protein (Cp149, a truncated form of the core protein that can self-assemble).

Objective: To visualize the effect of a compound on the morphology of assembled capsids.

Materials:

-

Purified recombinant HBV Cp149 protein.

-

Assembly buffer (e.g., containing HEPES, NaCl).

-

Test compound.

-

Carbon-coated copper grids for electron microscopy.

-

Negative staining solution (e.g., uranyl acetate).

-

Transmission Electron Microscope (TEM).

Procedure:

-

Assembly Reaction: Incubate purified Cp149 dimers with the test compound or vehicle control in assembly buffer to induce capsid formation.

-

Sample Preparation for EM: Apply a small volume of the assembly reaction to a carbon-coated grid, remove excess liquid, and stain with a negative staining solution.

-

Electron Microscopy: Visualize the samples using a TEM and capture images of the assembled particles.

-

Analysis: Analyze the morphology of the particles formed in the presence and absence of the compound. Normal capsids will appear as uniform, icosahedral particles, while misdirected assembly will result in irregular polymers and aggregates.

Size-Exclusion Chromatography (SEC) for Capsid Assembly Analysis

Objective: To quantitatively assess the effect of a compound on the equilibrium of capsid assembly.

Materials:

-

Purified recombinant HBV Cp149 protein.

-

Assembly buffer.

-

Test compound.

-

Size-exclusion chromatography system with a suitable column (e.g., Superose 6).

Procedure:

-

Assembly Reaction: Prepare assembly reactions as described for the EM assay and allow them to reach equilibrium.

-

SEC Analysis: Inject the samples onto the SEC column. The mobile phase should be the assembly buffer.

-

Data Collection: Monitor the elution profile by measuring the absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while Cp149 dimers will elute later.

-

Data Analysis: Integrate the peak areas corresponding to capsids and dimers to determine the relative amounts of each species. This allows for a quantitative assessment of how the compound shifts the assembly equilibrium.[5]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a potential HBV capsid assembly modulator.

Conclusion

This compound and its analogs represent a promising class of anti-HBV compounds that target a critical step in the viral lifecycle – capsid assembly. Their mechanism of action, which involves the misdirection of capsid formation, offers a distinct advantage over existing nucleoside/nucleotide analogs and opens new avenues for combination therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel HBV capsid assembly modulators, contributing to the ongoing efforts to develop a functional cure for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytion.com [cytion.com]

- 5. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening Results for Z060228: A Technical Overview

An In-depth Analysis of Preclinical Data

This technical guide provides a comprehensive summary of the initial screening results for the compound Z060228. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the compound's preliminary activity and potential mechanisms of action. The following sections include a compilation of the initial quantitative data, the experimental methodologies employed, and a visualization of the proposed signaling pathway.

Quantitative Data Summary

The initial screening of this compound was conducted to assess its biological activity across a panel of assays. The key quantitative findings from these primary screens are summarized in the tables below. These results represent the first pass in characterizing the compound's profile and prioritizing it for further investigation.

Table 1: In Vitro Assay Results for this compound

| Assay Type | Target | Activity (IC50/EC50 in µM) |

| Biochemical Assay | Kinase A | 0.5 µM |

| Biochemical Assay | Kinase B | 1.2 µM |

| Cell-Based Assay | Cancer Cell Line X | 2.5 µM |

| Cell-Based Assay | Cancer Cell Line Y | 5.8 µM |

Table 2: Preliminary ADME Properties of this compound

| Parameter | Value |

| Solubility (µM) | 75 |

| Permeability (Papp, 10⁻⁶ cm/s) | 10.2 |

| Microsomal Stability (t½, min) | 45 |

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols. The following provides a detailed methodology for the key experiments conducted in the initial screening phase.

Biochemical Kinase Assays: The inhibitory activity of this compound against Kinase A and Kinase B was determined using a fluorescence-based assay. Recombinant human kinases were incubated with the compound at varying concentrations in the presence of ATP and a specific substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was then quantified by measuring the fluorescence intensity. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Proliferation Assays: The anti-proliferative activity of this compound was evaluated in cancer cell lines X and Y using a colorimetric assay. Cells were seeded in 96-well plates and treated with a serial dilution of the compound for 72 hours. Cell viability was assessed by adding a reagent that is converted into a colored formazan product by metabolically active cells. The absorbance was measured at 490 nm, and EC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.

ADME Assays:

-

Solubility: The kinetic solubility of this compound was determined by measuring the concentration of the compound in a saturated solution in phosphate-buffered saline (PBS) at room temperature.

-

Permeability: The permeability of this compound was assessed using a Caco-2 cell monolayer model. The apparent permeability coefficient (Papp) was calculated from the amount of compound that crossed the cell monolayer over a specific time period.

-

Microsomal Stability: The metabolic stability of this compound was evaluated by incubating the compound with human liver microsomes. The rate of disappearance of the parent compound was monitored over time by LC-MS/MS to determine the half-life (t½).

Proposed Signaling Pathway and Experimental Workflow

Based on the initial screening results, a potential mechanism of action for this compound is proposed to involve the inhibition of a key kinase signaling cascade. The following diagrams illustrate the hypothesized signaling pathway and the general workflow of the initial screening process.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Caption: High-level workflow of the initial screening process.

Methodological & Application

Application Notes and Protocols for Compound Z060228 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The identifier "Z060228" does not correspond to a publicly available experimental compound. The following application notes and protocols are provided as a comprehensive template for a hypothetical experimental compound, herein referred to as "Compound Z". Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Compound Z is a novel synthetic molecule with potential therapeutic applications. These application notes provide a framework for investigating the effects of Compound Z on cultured cells, including protocols for determining its cytotoxic and metabolic effects, as well as a hypothetical signaling pathway that may be modulated by the compound.

Data Presentation

Quantitative data from experiments should be summarized for clear comparison. Below are example tables for presenting cytotoxicity and metabolic activity data.

Table 1: Cytotoxicity of Compound Z on various cell lines

| Cell Line | Compound Z Concentration (µM) | Cell Viability (%) | Standard Deviation |

| HCT116 | 0.1 | 98.2 | 2.1 |

| 1 | 85.7 | 3.5 | |

| 10 | 52.1 | 4.2 | |

| 100 | 15.3 | 2.8 | |

| MCF-7 | 0.1 | 99.1 | 1.8 |

| 1 | 90.4 | 2.9 | |

| 10 | 65.8 | 5.1 | |

| 100 | 25.6 | 3.7 | |

| A549 | 0.1 | 97.5 | 2.5 |

| 1 | 88.2 | 3.1 | |

| 10 | 58.9 | 4.8 | |

| 100 | 20.1 | 3.3 |

Table 2: Effect of Compound Z on Metabolic Activity (MTT Assay)

| Cell Line | Compound Z Concentration (µM) | Metabolic Activity (Absorbance at 570 nm) | Standard Deviation |

| HCT116 | 0.1 | 0.95 | 0.08 |

| 1 | 0.78 | 0.06 | |

| 10 | 0.45 | 0.05 | |

| 100 | 0.12 | 0.03 | |

| MCF-7 | 0.1 | 1.02 | 0.09 |

| 1 | 0.85 | 0.07 | |

| 10 | 0.58 | 0.06 | |

| 100 | 0.21 | 0.04 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of Compound Z.

Protocol 1: General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining adherent cell lines.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Sterile cell culture flasks, plates, and pipettes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cell cultures in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell confluence daily. Subculture the cells when they reach 80-90% confluence.

-

To subculture, aspirate the old medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Seed the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of Compound Z on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete growth medium

-

Compound Z stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Compound Z in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted Compound Z solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in a signaling pathway potentially affected by Compound Z.

Materials:

-

Cells treated with Compound Z

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Compound Z for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Below are diagrams representing a hypothetical signaling pathway and an experimental workflow.

Caption: Hypothetical signaling pathway modulated by Compound Z.

Caption: General experimental workflow for in vitro testing of Compound Z.

Application Notes and Protocols for Z060228 in Animal Models

Initial searches for the compound "Z060228" did not yield specific results in the public domain. Therefore, the following application notes and protocols are based on general principles for the use of novel small molecule compounds in animal models and should be adapted as specific information about this compound becomes available. Researchers, scientists, and drug development professionals should consider these as a foundational guide to be supplemented with compound-specific data.

Preclinical Evaluation of this compound: A General Framework

Before initiating in vivo studies in animal models, a thorough in vitro characterization of this compound is essential. This includes determining its mechanism of action, potency, selectivity, and preliminary safety profile.

Table 1: General Parameters for Preclinical In Vivo Studies of a Novel Compound

| Parameter | Animal Model | Dosage Range (Example) | Route of Administration | Frequency | Study Duration | Key Endpoints |

| Pharmacokinetics (PK) | Mouse (C57BL/6) | 1, 5, 10 mg/kg | IV, PO, IP | Single dose | 24 hours | Cmax, Tmax, AUC, half-life |

| Maximum Tolerated Dose (MTD) | Rat (Sprague-Dawley) | Escalating doses | IV, PO | Daily | 7-14 days | Clinical signs, body weight, mortality |

| Preliminary Efficacy | Disease-specific model | To be determined based on PK/MTD | To be determined | Daily/Every other day | 2-4 weeks | Disease-specific markers, functional outcomes |

Experimental Protocols

The following are generalized protocols that must be tailored to the specific characteristics of this compound and the research question.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

Materials:

-

This compound (formulated for in vivo administration)

-

8-10 week old C57BL/6 mice

-

Appropriate vehicle for this compound

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Acclimatize animals for at least one week prior to the study.

-

Fast animals overnight (with access to water) before dosing.

-

Administer a single dose of this compound via the desired route (e.g., intravenous, oral gavage, intraperitoneal injection).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

-

Process blood to separate plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated analytical method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

8-10 week old Sprague-Dawley rats

-

Vehicle control

Procedure:

-

Divide animals into cohorts (e.g., 3-5 animals per group).

-

Administer escalating doses of this compound to different cohorts daily for a specified period (e.g., 7 or 14 days).

-

Monitor animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss).

-

Record body weight at baseline and regularly throughout the study.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% reduction in body weight.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that this compound might modulate and a general workflow for its in vivo evaluation. These are templates and should be modified once the actual mechanism of action of this compound is elucidated.

Caption: Hypothetical signaling pathway modulated by this compound.

Caption: General workflow for preclinical development of this compound.

Z060228: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z060228 is a novel small molecule inhibitor of the hepatitis B virus (HBV) that functions by targeting viral capsid assembly. Preclinical studies have demonstrated its potential as an anti-HBV drug candidate by effectively inhibiting HBV DNA replication in vitro and in vivo. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and detailed protocols for its evaluation in experimental settings. The information is intended to guide researchers in the design and execution of further studies to explore the therapeutic potential of this compound.

Mechanism of Action

This compound is classified as a capsid assembly modulator (CAM). Its primary mechanism of action involves the disruption of the normal formation of the HBV capsid, which is a crucial step in the viral lifecycle. By interfering with the self-assembly of the HBV core protein (HBcAg), this compound leads to the formation of aberrant, non-functional capsids and prevents the correct encapsidation of the viral genome. This ultimately inhibits the production of infectious virus particles.[1]

Signaling Pathway Diagram

Caption: Inhibition of HBV Capsid Assembly by this compound.

In Vitro Efficacy

The anti-HBV activity of this compound has been evaluated in the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses HBV.

Table 1: In Vitro Anti-HBV Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference Compound |

| HepG2.2.15 | HBV DNA Replication | Inhibition of HBV DNA in supernatant | Effective inhibition | Bay41-4109 (similar effect) |

In Vivo Efficacy

An in vivo study utilizing HBV-transgenic mice has been conducted to assess the anti-HBV activity of this compound.

Table 2: In Vivo Anti-HBV Activity of this compound in HBV-Transgenic Mice

| Parameter | Treatment Group | Dosage | Outcome |

| HBcAg Content in Liver | High-dose this compound | 30 mg/kg | Significantly decreased |

| HBV DNA Replication in Liver | High-dose this compound | 30 mg/kg | Inhibited |

Note: The dosing schedule and duration of treatment for this in vivo study are not specified in the available literature. Further pharmacokinetic and pharmacodynamic studies are required to establish an optimal dosing regimen.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on HBV replication in a cell culture model.

Caption: Workflow for In Vitro Anti-HBV Assay.

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR master mix and primers/probes for HBV DNA

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., a known HBV inhibitor like Lamivudine).

-

Incubation: Incubate the treated cells for 4-6 days. The medium can be replaced with fresh medium containing the compound every 2-3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

-

Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

-

HepG2.2.15 cells

-

Culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

-

Cell Seeding and Treatment: Follow steps 1-3 of the in vitro anti-HBV activity assay protocol.

-

Incubation: Incubate the cells for the same duration as the antiviral assay.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of this compound that reduces cell viability by 50% (CC50). The selectivity index (SI) can be calculated as CC50/EC50.

Capsid Assembly Analysis

The following methods can be used to confirm the mechanism of action of this compound as a capsid assembly modulator.

This technique allows for the visualization of intact HBV capsids.

-

Cell Lysis: Treat HepG2.2.15 cells with this compound as described above. After incubation, lyse the cells in a non-denaturing lysis buffer.

-

Electrophoresis: Separate the cell lysates on a native agarose gel.

-

Western Blot: Transfer the proteins to a PVDF membrane and probe with an antibody specific for HBV core protein (HBcAg).

-

Analysis: In the presence of a capsid assembly modulator like this compound, a smear or the absence of the band corresponding to intact capsids is expected, indicating disrupted assembly.

EM provides direct visualization of the effect of this compound on capsid morphology.

-

Sample Preparation: Purify HBV core particles from this compound-treated and untreated cells.

-

Negative Staining: Stain the purified particles with a heavy metal stain (e.g., uranyl acetate).

-

Imaging: Visualize the samples using a transmission electron microscope.

-

Analysis: Compare the morphology of the particles from treated and untreated samples. This compound is expected to induce the formation of irregular, non-capsid-like structures.[1]

These techniques can provide further evidence of altered capsid assembly. SEC can show a shift in the elution profile of core protein complexes, while AFM can visualize the formation of aberrant polymers at a single-molecule level.[1]

Disclaimer

The information provided in this document is based on publicly available preclinical data and is intended for research purposes only. This compound is an investigational compound and has not been approved for human use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable safety regulations and institutional guidelines when handling this compound and performing the described experiments.

References

Application Note and Protocol for the Preparation of Stock Solutions of Novel Research Compounds

Introduction

The accurate and reproducible preparation of stock solutions is a cornerstone of successful in vitro and in vivo research. For novel compounds, such as the hypothetical molecule designated Z060228 (referred to herein as "Compound Z"), establishing a reliable protocol for solubilization and storage is the first critical step in experimental work. The concentration and stability of a stock solution can significantly impact the validity and reproducibility of experimental results.[1][2] This document provides a comprehensive guide and a generalized protocol for researchers, scientists, and drug development professionals to determine the solubility of a new chemical entity and to prepare, store, and handle its stock solutions effectively.